molecular formula C19H14ClN3O7S2 B14628403 4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine CAS No. 56947-97-8

4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine

Cat. No.: B14628403
CAS No.: 56947-97-8
M. Wt: 495.9 g/mol
InChI Key: VRHCECFQINDBLE-UHFFFAOYSA-N
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Description

4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine is a complex organic compound characterized by its unique structural features, including chloromethyl, sulfonyl, nitro, and sulfinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine typically involves multiple steps, starting from readily available precursors. One common approach involves the chloromethylation of a sulfonyl-substituted aromatic compound, followed by nitration and subsequent sulfinylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine undergoes various chemical reactions, including:

    Oxidation: The nitro and sulfinyl groups can be further oxidized to form corresponding sulfonic acids and nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfonic acids and nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Nitrophenyl)sulfonyl)morpholine
  • 4-Nitrophenyl benzylsulfonate

Uniqueness

4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine stands out due to its combination of chloromethyl, sulfonyl, nitro, and sulfinyl groups, which confer unique reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and potential biological activities.

Properties

CAS No.

56947-97-8

Molecular Formula

C19H14ClN3O7S2

Molecular Weight

495.9 g/mol

IUPAC Name

4-(chloromethylsulfonyl)-2-nitro-N-[4-(4-nitrophenyl)sulfinylphenyl]aniline

InChI

InChI=1S/C19H14ClN3O7S2/c20-12-32(29,30)17-9-10-18(19(11-17)23(26)27)21-13-1-5-15(6-2-13)31(28)16-7-3-14(4-8-16)22(24)25/h1-11,21H,12H2

InChI Key

VRHCECFQINDBLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)CCl)[N+](=O)[O-])S(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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